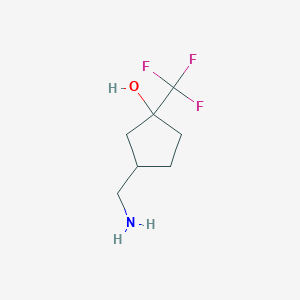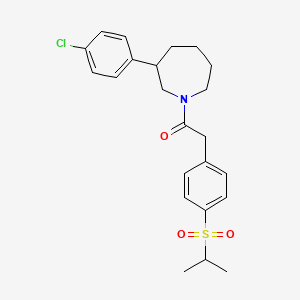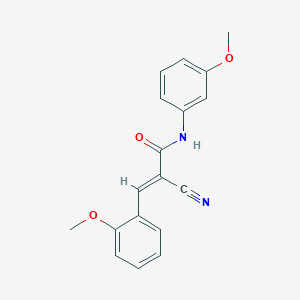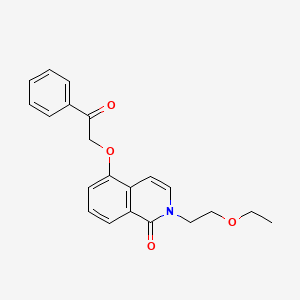![molecular formula C19H18BrN3OS B2779301 6-Bromo-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897473-34-6](/img/structure/B2779301.png)
6-Bromo-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of a compound can be determined by various techniques such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure analysis for “6-Bromo-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole” is not available in the current literature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, form, InChI key, etc. For instance, a similar compound, 6-Bromo-4-(piperazin-1-yl)quinoline, has a molecular weight of 292.17, and its form is solid .科学的研究の応用
Antiproliferative and Anticancer Activity
The synthesis and biological evaluation of benzothiazole analogs have shown significant potential in the treatment of cancer through various mechanisms, including antiproliferative efficacy and angiogenesis inhibition. Specifically, compounds with a bromo group on the phenyl ring, such as those in the benzothiazole series, have demonstrated promising antiproliferative efficacy against cancer cell lines, including Dalton's lymphoma ascites (DLA) cells, by inhibiting angiogenesis, a critical parameter in tumoral development (Al‐Ghorbani et al., 2016). Similarly, benzothiazoles and benzoxazoles derivatives have been synthesized and evaluated for their antitumor activities against human breast cancer cell lines, where N-methyl piperazinyl substituted derivatives showed potent inhibitory activity, suggesting a clinical promise as a component of therapeutic strategies for cancer (Abdelgawad et al., 2013).
Antimicrobial Activity
Benzothiazole analogs have been explored for their antimicrobial potential, showing significant activity against various bacterial and fungal strains. For instance, novel benzothiazole derivatives have been synthesized and shown to possess considerable antimicrobial activity, highlighting their potential as promising agents in combating microbial infections (Patel & Agravat, 2009). This is further supported by the synthesis of benzothiazolyliminothiazolidin-4-ones and their piperazine-based derivatives, which demonstrated promising antimicrobial properties in vitro against various strains of bacteria and fungi, indicating their potential as antimicrobial agents (Patel & Park, 2015).
Anti-inflammatory and Analgesic Properties
The development of novel quinazolinone derivatives incorporating benzothiazole moieties has shown anti-inflammatory and analgesic properties. These compounds, through various synthetic pathways, have demonstrated promising anti-inflammatory and analgesic activities in experimental models, offering a potential therapeutic strategy for treating inflammation and pain (Mohamed et al., 2009).
Anticholinesterase Activity
Benzothiazole derivatives bearing piperazine and thiocarbamate moieties have been synthesized and investigated for their potential anticholinesterase properties. This research aimed at identifying compounds with inhibitory effects on acetylcholinesterase, an enzyme target for Alzheimer's disease treatment. Some synthesized compounds showed inhibitory effects comparable to Donepezil, indicating their potential as anticholinesterase agents (Mohsen et al., 2014).
Safety and Hazards
特性
IUPAC Name |
1-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3OS/c20-15-6-7-16-17(13-15)25-19(21-16)23-10-8-22(9-11-23)18(24)12-14-4-2-1-3-5-14/h1-7,13H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWJVBBKHKOTQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Br)C(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2779219.png)

![N-(2,3-dimethoxybenzyl)-2-(2-(3-methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2779221.png)

![(2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B2779223.png)

![2-[2-(4-Methoxyphenyl)acetamido]-5-phenylthiophene-3-carboxamide](/img/structure/B2779230.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide](/img/structure/B2779232.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2779233.png)
![2-((4-allyl-5-((benzo[d]thiazol-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-morpholinopropyl)acetamide](/img/structure/B2779237.png)

![7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol](/img/structure/B2779241.png)
![2,4-dichloro-N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)benzenesulfonamide](/img/structure/B2779242.png)